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molecular formula C5H9ClN4O2S B3041712 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride CAS No. 343629-62-9

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

Cat. No. B3041712
M. Wt: 224.67 g/mol
InChI Key: MLEFNIRWWNRPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531492B1

Procedure details

2-Methylsulfonyl-5-hydrazinopyrimidine (2.0 g, 0.011 mol, J. Vavrina et al., Collection Czechoslov. Chem. Commun., 37, 1721 (1972)) was treated with 10% methanolic HCl, and volatiles were removed by evaporation. The precipitate was collected by filtration to give 1.8 g (78%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[N:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][N:6]=1)(=[O:4])=[O:3].[ClH:13]>>[ClH:13].[CH3:1][S:2]([C:5]1[N:10]=[CH:9][C:8]([NH:11][NH2:12])=[CH:7][N:6]=1)(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=N1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed by evaporation
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=NC=C(C=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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